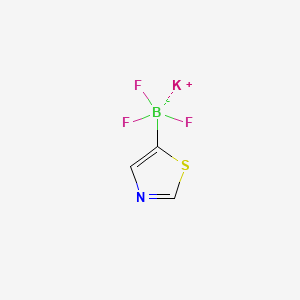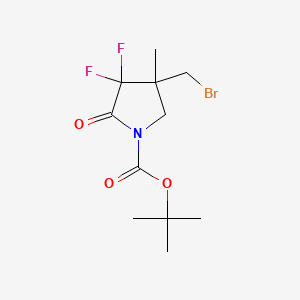
tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen
Métodos De Preparación
The synthesis of tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like dimethylformamide (DMF) under anhydrous conditions .
Análisis De Reacciones Químicas
Tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
Tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The azepine ring structure can also interact with biological membranes, affecting their properties and functions .
Comparación Con Compuestos Similares
Tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-formyl-1H-indole-1-carboxylate: This compound has an indole ring instead of an azepine ring, which affects its chemical reactivity and biological activity.
Tert-butyl 4-formyl-1H-pyrrole-1-carboxylate: This compound contains a pyrrole ring, which has different electronic properties compared to the azepine ring.
Tert-butyl 3-formyl-1H-pyridine-1-carboxylate: This compound has a pyridine ring, which can participate in different types of chemical reactions compared to the azepine ring.
These comparisons highlight the unique structural features and reactivity of this compound.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
tert-butyl 3-formyl-4,5-dihydroazepine-1-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h5,7-9H,4,6H2,1-3H3 |
Clave InChI |
KKJHTRWSRFDQEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CCCC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)

![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)



![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)

![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)



